Physicochemical Drug-Likeness Profile Compared to the Average Oral Kinase Inhibitor
The compound exhibits physicochemical properties that fall within the range of known oral kinase inhibitors, but it is at the higher end of lipophilicity [1][2]. Its XLogP3-AA of 2.9 exceeds the median cLogP of ~2.5 for FDA-approved kinase inhibitors, which may affect solubility and protein binding [2]. This is a class-level inference, as no direct experimental solubility or permeability data are available for this specific compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Median cLogP ~2.5 for FDA-approved oral kinase inhibitors (n=48) [2] |
| Quantified Difference | +0.4 units (higher lipophilicity) |
| Conditions | Computationally derived; no experimental logP/logD data exists [1]. |
Why This Matters
Higher lipophilicity can correlate with increased metabolic clearance and promiscuous protein binding, which a procurement specialist should factor into assay design and formulation planning.
- [1] PubChem. (2026). Compound Summary for CID 71809960. National Library of Medicine. View Source
- [2] Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19–50. View Source
